![molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6](/img/structure/B2671736.png)
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C12H14N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a 4-methylphenylsulfanyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine typically involves multiple steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-(4-methylphenylsulfanyl)pyrimidine.
Methoxylation: The hydroxyl groups at positions 4 and 6 are converted to methoxy groups using methanol and sodium hydroxide.
Purification: The product is purified through recrystallization to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Substitution: Methanol and sodium hydroxide for methoxylation reactions.
Major Products
Oxidation: The major product is 4,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine: Similar structure but with a methylsulfanyl group instead of a 4-methylphenylsulfanyl group.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJGMQRNRSYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
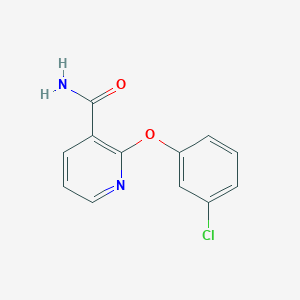
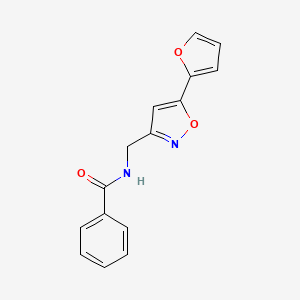
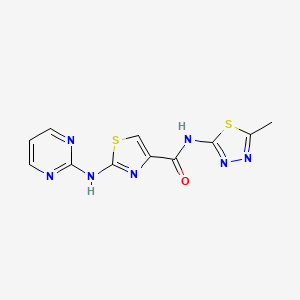
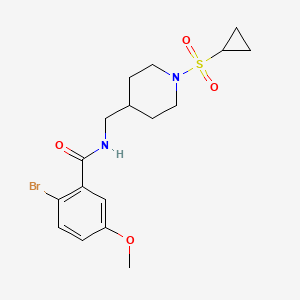
![Tert-butyl 4-[(6-tert-butylpyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2671664.png)
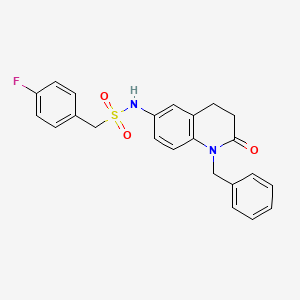
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)
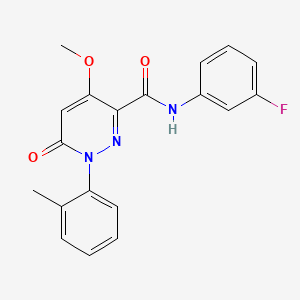
![N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2671672.png)
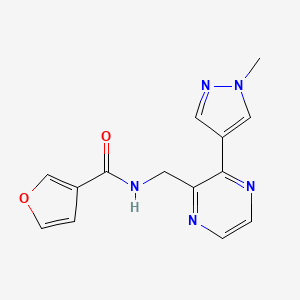
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)
![7-Fluoro-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671676.png)
